4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide
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Overview
Description
4-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C13H13ClN2O3S2 and its molecular weight is 344.83. The purity is usually 95%.
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Scientific Research Applications
Sulfonamides: A Versatile Class in Medicinal Chemistry
Sulfonamides have been a focal point of research due to their incorporation into a wide array of clinically used drugs and their novel applications in treating diseases. These compounds are known for their presence in diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotic medications, and COX-2 inhibitors. Their adaptability has led to the development of drugs with significant antitumor activity, highlighting the ongoing need for novel sulfonamides in pharmaceutical research. The structural motif of sulfonamides continues to be a critical component in the development of future drugs (Carta, Scozzafava, & Supuran, 2012).
Antiglaucoma and Diuretic Applications
Sulfonamide compounds have been extensively studied for their antiglaucoma properties, acting as inhibitors of the carbonic anhydrase enzyme to reduce intraocular pressure. Additionally, their diuretic action, attributed to the inhibition of renal carbonic anhydrases, exemplifies their role in managing cardiovascular diseases and obesity. These applications underscore the therapeutic versatility of sulfonamide derivatives in addressing a range of health conditions (Masini, Carta, Scozzafava, & Supuran, 2013).
Environmental Impact and Remediation
The environmental impact of sulfonamide compounds, particularly concerning water pollution by persistent organic pollutants (POPs), has been a subject of concern. Studies have assessed the contamination of aquatic environments by various sulfonamides, highlighting the need for effective removal techniques to mitigate their presence in water bodies. The research emphasizes the importance of cleaner, sustainable technologies for the degradation of these pollutants, ensuring the protection of aquatic ecosystems and public health (Prasannamedha & Kumar, 2020).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit type iii secretion in gram-negative bacteria
Mode of Action
It’s worth noting that compounds with similar structures have been reported to inhibit type iii secretion in gram-negative bacteria . This inhibition disarms the pathogen and allows the host immune system to clear the infection .
Biochemical Pathways
The compound potentially affects the type III secretion pathway in Gram-negative bacteria . This pathway is used by bacteria to evade the human immune system and establish disease . By inhibiting this pathway, the compound could potentially disarm the bacteria and allow the host immune system to clear the infection .
Result of Action
The potential result of the compound’s action is the inhibition of type III secretion in Gram-negative bacteria . This could potentially disarm the bacteria and allow the host immune system to clear the infection . .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c14-10-3-5-11(6-4-10)21(18,19)9-1-2-12(17)16-13-15-7-8-20-13/h3-8H,1-2,9H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQSTEGWQPFMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=NC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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